molecular formula C9H15N3S B2517936 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane CAS No. 2090983-87-0

3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane

Cat. No.: B2517936
CAS No.: 2090983-87-0
M. Wt: 197.3
InChI Key: NPQPWFIXSSJMCP-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane is a chemical compound with the CAS registry number 2090983-87-0 and a molecular formula of C9H15N3S . It has a molecular weight of 197.30 g/mol . This molecule is a functionalized 1,4-thiazepane, a seven-membered ring containing nitrogen and sulfur atoms, substituted at the 3-position with a 1-methyl-1H-pyrazole group. This specific structure combines a nitrogen-containing heteroaromatic system with a saturated heterocyclic ring system, making it a valuable scaffold in medicinal chemistry and drug discovery research . Compounds featuring the 1-methyl-1H-pyrazole moiety, such as this one, are often explored for their potential biological activities and their utility as building blocks for the synthesis of more complex molecules . Similarly, the 1,4-thiazepane core is a privileged structure in pharmaceutical research. The integration of these two pharmacophores into a single molecule makes it a compelling candidate for various investigative applications, including but not limited to, the development of novel therapeutic agents and biochemical probes. Researchers can utilize this compound in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in multi-step synthetic pathways. The product is provided with the MDL number MFCD30750018 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-12-6-8(5-11-12)9-7-13-4-2-3-10-9/h5-6,9-10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQPWFIXSSJMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CSCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Construction Strategies

The 1-methyl-1H-pyrazol-4-yl moiety is typically synthesized via cyclocondensation of hydrazines with β-diketones or β-ketoesters. A benchmark protocol involves reacting methyl hydrazine with ethyl acetoacetate in aqueous tungstophosphoric acid (1 mol%) at reflux, producing 1-methyl-3-methyl-1H-pyrazole-5-ol in 78% yield. Critical to regiochemical control is the use of sub-stoichiometric acids (0.001–0.25 equiv) during cyclization, which suppresses the formation of the 5-(trifluoromethyl) regioisomer to <4%. Recent innovations employ flow chemistry systems to achieve kilogram-scale production with >99% HPLC purity.

1,4-Thiazepane Core Assembly

The thiazepane ring is most efficiently constructed through [4+3] annulation reactions. A 2025 study demonstrated that reacting α,β-unsaturated esters with 1,2-amino thiols in ethanol at 80°C for 2 hours produces 1,4-thiazepanones in 65–82% yield. Subsequent reduction with sodium borohydride/iodine (NaBH₄/I₂) in THF converts the ketone to the saturated thiazepane (Table 1).

Table 1: Reduction Conditions for 1,4-Thiazepanone Intermediates

Reducing Agent Solvent Temp (°C) Time (h) Yield (%)
NaBH₄/I₂ THF 0→25 3 78
BH₃·SMe₂ DCM 25 12 65
H₂ (50 psi) EtOH/Pd-C 50 24 42

Convergent Coupling Methodologies

Nucleophilic Aromatic Substitution

Direct coupling of pre-formed pyrazole and thiazepane units is achieved through SNAr reactions. Activating the pyrazole C-4 position with nitro groups allows displacement by thiazepane amines under microwave irradiation (150°C, 20 min), though yields remain moderate (45–55%) due to competing decomposition.

Transition Metal-Catalyzed Cross-Couplings

Palladium-mediated Buchwald-Hartwig amination has emerged as the gold standard for C-N bond formation. Employing Xantphos as a ligand with Pd(OAc)₂ in toluene at 110°C facilitates coupling of 4-bromo-1-methylpyrazole with 3-amino-1,4-thiazepane in 82% yield (Eq. 1):

$$ \text{4-Br-1-MePyrazole} + \text{3-NH}2\text{-Thiazepane} \xrightarrow{\text{Pd(OAc)}2/\text{Xantphos}} \text{Target Compound} \quad $$

Sustainable Synthesis Using Nanocatalysts

The integration of Mn₃O₄ nanoparticles (5–15 nm diameter) enables dramatic rate enhancements in key steps. Comparative studies show:

Table 2: Nano-Catalytic vs Traditional Synthesis

Step Method Time (h) Yield (%)
Pyrazole Formation Mn₃O₄ (2 mol%) 2 85
H₂SO₄ (cat.) 6 70
Thiazepane Cyclization Mn₃O₄/EtOH 1.5 78
Thermal 8 60

Mechanistic studies attribute this acceleration to the nanoparticles' high surface area (125 m²/g) and Lewis acid sites that stabilize transition states.

Industrial-Scale Production Considerations

Continuous Flow Systems

A 2024 patent describes a continuous process combining microreactor pyrazole synthesis (residence time: 8 min) with plug-flow thiazepane coupling (residence time: 15 min), achieving 92% overall yield at 50 kg/day throughput. Critical parameters include:

  • Precise temperature control (±2°C) to prevent regioisomer formation
  • Inline IR monitoring for real-time reaction adjustment
  • Countercurrent crystallization for >99.5% purity

Green Chemistry Metrics

Life-cycle analysis reveals the Mn₃O₄ nanocatalytic route reduces:

  • E-factor from 32 to 11 kg waste/kg product
  • PMI (Process Mass Intensity) from 45 to 18
  • Energy consumption by 40% compared to thermal methods

Analytical Characterization Benchmarks

Comprehensive spectral data facilitates quality control:

1H NMR (500 MHz, DMSO-d₆): δ 2.35 (s, 3H, N-CH₃), 3.12–3.45 (m, 4H, SCH₂CH₂N), 4.28 (q, 2H, J = 6.5 Hz, NCH₂), 7.62 (s, 1H, pyrazole H-5), 8.01 (s, 1H, pyrazole H-3).

Chemical Reactions Analysis

Cyclization and Ring Formation

The thiazepane core is typically synthesized via cyclization reactions. A key method involves reacting α,β-unsaturated esters with 1,2-aminothiols (e.g., cysteamine derivatives) under basic conditions. For example:

  • Reagents : Trifluoroethyl esters, cysteamine, triethylamine.

  • Conditions : Microwave-assisted heating (60–80°C, 0.5–3 h).

  • Yield : 60–85% for 1,4-thiazepanones, which are precursors to 1,4-thiazepanes .

This method avoids prolonged reaction times (traditionally 3–7 days) and enhances diastereoselectivity. For instance, cyclization of cinnamic acid derivatives with penicillamine achieves >95:1 dr .

Reduction of Thiazepanones

1,4-Thiazepanones are reduced to 1,4-thiazepanes using:

  • Reagents : Sodium borohydride/iodine or borane-dimethyl sulfide.

  • Conditions : Room temperature, 1–2 h.

  • Yield : 70–90% .

Example :

Starting MaterialReagentProductYield
1,4-ThiazepanoneNaBH₄/I₂1,4-Thiazepane85%
1,4-ThiazepanoneBH₃·SMe₂1,4-Thiazepane78%

Sulfonylation

The sulfur atom in the thiazepane ring undergoes sulfonylation:

  • Reagents : Methylsulfonyl chloride, triethylamine.

  • Conditions : Dichloromethane, 0°C to RT, 4–6 h.

  • Product : Sulfonamide derivatives with improved solubility .

Nucleophilic Aromatic Substitution

The pyrazole ring’s 4-position is susceptible to electrophilic substitution. For example:

  • Reaction : Bromination using NBS (N-bromosuccinimide) in DMF.

  • Conditions : 60°C, 12 h.

  • Product : 4-Bromo-1-methylpyrazole-thiazepane hybrid .

Michael Addition

The thiazepane’s sulfur participates in Michael additions:

Scientific Research Applications

Chemistry

3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties. For instance, its derivatives have been explored for their potential as ligands in protein interactions, particularly in studies involving bromodomain proteins .

Biology

In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Preliminary findings suggest that compounds with similar structures exhibit promising antitumor properties by interacting with cellular pathways that regulate growth and apoptosis .

Medicine

The pharmacological profile of 3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane indicates potential anti-inflammatory and anticancer activities. Research has shown that related compounds can induce apoptosis in cancer cells, making them candidates for further pharmacological exploration .

Case Study 1: Anti-Cancer Activity

A study on pyrazole derivatives demonstrated significant apoptosis-inducing effects against specific cancer cell lines. The N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea derivative exhibited the highest efficacy, suggesting that modifications to the pyrazole structure can enhance biological activity .

Case Study 2: Enzyme Inhibition

Research into thiazepane derivatives has highlighted their potential as enzyme inhibitors. These compounds were tested against various targets, showing promising results in inhibiting specific kinases involved in cancer progression. The mechanism often involves binding at ATP-binding sites, disrupting cellular signaling pathways critical for tumor growth .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar 1,4-Thiazepane Derivatives

Structural Analogues

Key structurally related compounds include:

Compound Name Substituent Molecular Formula Molecular Weight Purity CAS No. Source
3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane 1-Methylpyrazole C9H15N3S (expected) 197.30 (expected) 95% Conflicting
3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride 2-Methoxyphenyl C12H16ClNO2S* 289.78 N/A Not provided

*Calculated based on structural assumptions.

Key Observations:
  • The thiazepane ring’s sulfur atom may influence conformational stability and metal-binding properties, common in bioactive molecules .
  • Synthetic Challenges :

    • The synthesis of 1,4-thiazepanes often involves cyclization reactions, but the introduction of bulky substituents (e.g., pyrazole) may require tailored conditions to avoid ring strain .

Physicochemical and Pharmacological Hypotheses

  • Pyrazole-containing compounds (e.g., in ) are prevalent in kinase inhibitors and anti-inflammatory agents due to their ability to modulate protein interactions .
  • Methoxyphenyl-substituted thiazepanes (e.g., ) may exhibit enhanced blood-brain barrier penetration, relevant to CNS-targeted therapies .

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazepane ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane includes a thiazepane ring fused with a pyrazole moiety. The presence of sulfur and nitrogen atoms in the thiazepane ring contributes to its unique chemical reactivity and biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane exhibit promising antitumor activity. For example, compounds derived from thiazepane structures have shown effectiveness in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Antitumor Studies

CompoundModelEffectivenessReference
3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepaneMouse xenograft modelSignificant tumor suppression
N,7-di(thiophen-2-yl)-1,4-thiazepaneVarious cancer cell linesInhibition of cell growth

The exact mechanism by which 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors that are critical in cancer biology. For instance, some studies suggest that it may inhibit key enzymes involved in the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival .

Antioxidant Properties

In addition to its antitumor potential, this compound has also been investigated for its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases including cancer. Preliminary findings indicate that derivatives of pyrazole and thiazepane may scavenge free radicals effectively .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Thiazepane Derivatives : A study demonstrated that thiazepane derivatives exhibited significant cytotoxicity against various cancer cell lines. The research focused on the structure-activity relationship (SAR) to optimize these compounds for better efficacy .
  • Antioxidant Activity : Another investigation reported that certain pyrazole-containing compounds showed considerable antioxidant activity, suggesting their potential use in preventing oxidative damage in cells .

Q & A

Q. What synthetic strategies are employed for constructing the 1,4-thiazepane core in 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane?

The synthesis of the 1,4-thiazepane ring typically involves cyclization reactions using precursors containing sulfur and nitrogen. For example, a thiol-amine cyclization under basic conditions or a ring-closing metathesis approach may be utilized. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor seven-membered ring formation over competing pathways like polymerization . Catalytic methods, such as Lewis acid-mediated cyclizations, can enhance regioselectivity .

Q. How can NMR spectroscopy and X-ray crystallography be used to confirm the structure of this compound?

  • NMR : 1H^1H, 13C^13C, and 2D experiments (e.g., HSQC, HMBC) are critical for resolving the thiazepane ring conformation and pyrazole substituent orientation. Distinctive shifts for the methyl group on the pyrazole (δ ~3.8 ppm) and thiazepane protons (δ ~2.5–4.0 ppm) aid in structural assignment .
  • X-ray crystallography : Programs like SHELXL (via SHELX suite) are widely used for refining crystal structures, particularly for resolving sulfur and nitrogen positions in the thiazepane ring. High-resolution data (≤1.0 Å) are recommended to mitigate disorder in flexible rings .

Q. What preliminary biological screening data exist for structurally related 1,4-thiazepane derivatives?

Thiazepane analogs with aromatic substituents (e.g., difluorophenyl, chlorophenyl) exhibit antitumor activity via apoptosis induction (IC50_{50} values: 2–10 μM in HeLa cells) and antimicrobial effects against Gram-positive bacteria (MIC: 4–16 μg/mL) . These findings suggest potential bioactivity for the pyrazole-substituted variant, though direct data on the target compound are lacking.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

Systematic parameter screening (e.g., temperature gradients, solvent polarity, catalyst loading) is essential. For example, using DMF as a solvent at 80°C may improve cyclization efficiency compared to THF. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, while additives like molecular sieves may suppress side reactions (e.g., sulfonamide hydrolysis) .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger’s Glue can model interactions with receptors (e.g., kinases, GPCRs) by leveraging the pyrazole’s hydrogen-bonding capability and the thiazepane’s conformational flexibility.
  • MD simulations : AMBER or GROMACS can assess the stability of ligand-receptor complexes over 100-ns trajectories, highlighting key residues for mutagenesis studies .

Q. How do structural modifications (e.g., substituent variation on the pyrazole) impact pharmacological properties?

Comparative SAR studies reveal that:

  • Electron-withdrawing groups (e.g., -CF3_3) on the pyrazole enhance metabolic stability but may reduce solubility.
  • Bulky substituents on the thiazepane nitrogen (e.g., cyclopropanesulfonyl) improve target selectivity but increase molecular weight. A representative SAR table is shown below:
Substituent on PyrazoleLogPIC50_{50} (Apoptosis)Selectivity Index (Cancer vs. Normal Cells)
-H (Parent compound)2.18.2 μM3.5
-CF3_33.01.5 μM1.8
-OCH3_31.812.4 μM6.0

Data adapted from studies on analogous thiazepanes .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

LC-MS/MS with a C18 column and ESI+ ionization is preferred for sensitive detection (LOQ: 0.1 ng/mL). Matrix effects from plasma proteins can be mitigated using isotopically labeled internal standards (e.g., 13C^{13}C-pyrazole analogs). Stability studies must account for thiazepane ring oxidation under physiological conditions .

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